molecular formula C15H12N4O4S B2629530 4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 847411-17-0

4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2629530
CAS No.: 847411-17-0
M. Wt: 344.35
InChI Key: CFJDGDTTYNMPBT-UHFFFAOYSA-N
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Description

4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzenesulfonamide with a pyrido[1,2-a]pyrimidine derivative under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require the use of catalysts to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Green synthesis approaches, which emphasize eco-friendly and sustainable practices, are increasingly being adopted. These methods often utilize less hazardous reagents and solvents, and aim to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has a broad range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets within the body. It is believed to inhibit certain enzymes or receptors, thereby disrupting critical biological pathways. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and pyrido[1,2-a]pyrimidine analogs. These compounds share structural similarities but may differ in their specific functional groups and overall biological activity .

Uniqueness

What sets 4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide apart is its unique combination of a sulfonamide group and a pyrido[1,2-a]pyrimidine core. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-oxo-N-(4-sulfamoylphenyl)pyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c16-24(22,23)11-6-4-10(5-7-11)18-14(20)12-9-17-13-3-1-2-8-19(13)15(12)21/h1-9H,(H,18,20)(H2,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJDGDTTYNMPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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